1,7-Naphthyridine-3-carboxylic acid
Overview
Description
1,7-Naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing two pyridine rings. The presence of a carboxylic acid group at the third position of the naphthyridine ring system makes it a versatile molecule with significant potential in various fields of scientific research and industrial applications.
Biochemical Analysis
Biochemical Properties
1,7-Naphthyridine-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of kinase activity, thereby affecting various signaling pathways within the cell. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. By influencing these factors, this compound can alter the expression of genes involved in various cellular processes, such as cell growth, differentiation, and apoptosis . Furthermore, it can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity and influencing downstream signaling pathways. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can exert beneficial effects, such as modulation of signaling pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound exhibits a distinct change in activity or toxicity at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the metabolism of various biomolecules. For example, it can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids . These interactions can affect metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound can also be influenced by its interactions with other biomolecules, such as proteins and lipids, which can affect its localization and activity within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, where it can influence various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Naphthyridine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, which involves the condensation of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization, can be used to prepare 1,7-naphthyridine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,7-Naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield reduced forms of the naphthyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine N-oxides, while substitution reactions can produce various substituted naphthyridine derivatives.
Scientific Research Applications
1,7-Naphthyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Derivatives of this compound have shown potential as antibacterial and anticancer agents.
Industry: It is used in the development of materials such as dyes, pigments, and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1,7-naphthyridine-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets. For instance, nalidixic acid, a derivative of naphthyridine, exerts its antibacterial effects by inhibiting bacterial DNA gyrase, thereby interfering with DNA replication and transcription . This mechanism highlights the potential of naphthyridine derivatives in targeting essential biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another isomer with similar structural features but different biological activities.
1,5-Naphthyridine: Known for its applications in medicinal chemistry and material science.
Uniqueness
1,7-Naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential in diverse applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
1,7-naphthyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-3-6-1-2-10-5-8(6)11-4-7/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYYQFVLSQWEDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC=C(C=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625448 | |
Record name | 1,7-Naphthyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250674-49-8 | |
Record name | 1,7-Naphthyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250674-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Naphthyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-naphthyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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